4-Methoxy-4'-methylbiphenyl
Overview
Description
4-Methoxy-4’-methylbiphenyl is an organic compound with the molecular formula C₁₄H₁₄O. It is a derivative of biphenyl, where one phenyl ring is substituted with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃). This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-methylbiphenyl typically involves the following steps:
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Friedel-Crafts Alkylation: : This reaction involves the alkylation of anisole (methoxybenzene) with a methyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-Methoxy-4’-methylbiphenyl in high purity .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4’-methylbiphenyl may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-methylbiphenyl undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylbiphenyl-4-methanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) can be introduced using appropriate reagents and catalysts.
Major Products
Oxidation: 4-Methylbiphenyl-4-carboxaldehyde
Reduction: 4-Methylbiphenyl-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-4’-methylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is investigated for its potential use in drug development due to its structural similarity to biologically active biphenyl compounds.
Analytical Chemistry: The compound is used as a standard reagent in fluorescence spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-methylbiphenyl involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core provides a rigid framework for binding to specific sites on target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the methyl group on the second phenyl ring.
4-Methylbiphenyl: Lacks the methoxy group on the first phenyl ring.
4-Hydroxy-4’-methylbiphenyl: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-4’-methylbiphenyl is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-methoxy-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKBXZKXIBPNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364805 | |
Record name | 4-Methoxy-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53040-92-9 | |
Record name | 4-Methoxy-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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